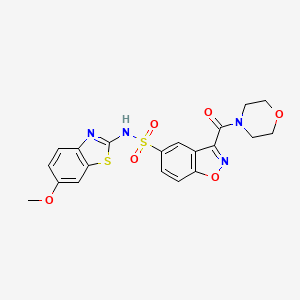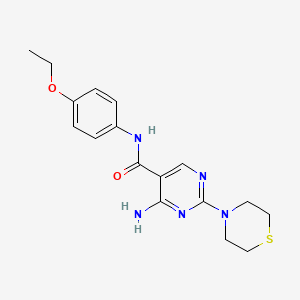![molecular formula C18H18N6O2 B11197845 {1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11197845.png)
{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-[4-(PYRROLIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDINE” is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a pyrrolidine moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-[4-(PYRROLIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDINE” likely involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: This step might involve nucleophilic substitution or addition reactions.
Construction of the Imidazole Ring: This could be accomplished through condensation reactions involving amines and aldehydes or ketones.
Final Assembly: The final step would involve coupling the various fragments together, possibly through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of efficiency.
Purification Techniques: Employing methods such as crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-[4-(PYRROLIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDINE” may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions might be used to simplify the structure or to convert functional groups into more reactive forms.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-[4-(PYRROLIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDINE” could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its multiple functional groups suggest that it might interact with various biological targets, making it a candidate for drug discovery or development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests that it might have activity against certain diseases or conditions, possibly through interaction with specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in fields such as electronics, coatings, or polymers.
Mechanism of Action
The mechanism of action of “5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-[4-(PYRROLIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDINE” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit the activity of specific enzymes, thereby affecting biochemical pathways.
Receptor Binding: The compound might bind to specific receptors, modulating their activity and leading to physiological effects.
Pathway Modulation: The compound could interact with various signaling pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-[4-(PYRROLIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDINE: can be compared with other compounds that feature similar functional groups or structural elements, such as:
Uniqueness
The uniqueness of “5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-[4-(PYRROLIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDINE” lies in its combination of multiple functional groups and structural features. This combination might confer unique chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazol-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H18N6O2/c25-18(23-7-1-2-8-23)14-10-24(11-20-14)15-6-5-13(9-19-15)17-21-16(22-26-17)12-3-4-12/h5-6,9-12H,1-4,7-8H2 |
InChI Key |
AHZFEJRRFAPVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C=N2)C3=NC=C(C=C3)C4=NC(=NO4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11197765.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11197772.png)
![2-(4-{[3-(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazine-1-carbonyl)benzonitrile](/img/structure/B11197774.png)



![N-(2-ethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11197816.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11197818.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B11197825.png)
![3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide](/img/structure/B11197828.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B11197829.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11197830.png)
![4-butoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B11197836.png)
![2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11197838.png)
